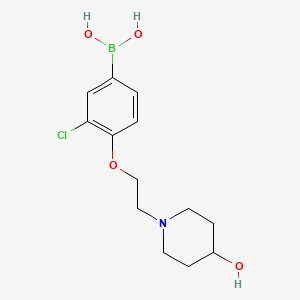

(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid

Description

Propriétés

IUPAC Name |

[3-chloro-4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17-19H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCHJPHOVXNCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic chemistry.

Mode of Action

The (3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid, as a boronic acid, participates in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds. The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity, which can influence their bioavailability.

Result of Action

The result of the action of this compound in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science.

Action Environment

The action of this compound, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions. This means they can be carried out in a variety of environments, enhancing the compound’s efficacy and stability.

Analyse Biochimique

Biochemical Properties

(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid moiety. This functional group allows the compound to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with glycoproteins and glycan chains, making it useful in the study of carbohydrate-binding proteins and glycosylation processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of proteins within the cell, affecting various cellular processes such as cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and hydroxyl-containing molecules, allowing it to inhibit enzymes such as serine proteases and the proteasome. This inhibition can result in changes in gene expression and cellular function, as the accumulation of proteins within the cell can activate stress response pathways and alter cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of inactive products. Additionally, the long-term exposure to this compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and proteins. Excessive doses may result in toxic or adverse effects, such as cellular stress and apoptosis. It is important to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the organism.

Activité Biologique

(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid, with a CAS number of 1704080-96-5, is a boronic acid derivative that has garnered interest due to its potential biological activities. This compound is notable for its structural features that may influence its interaction with biological targets, particularly in cancer research and antibacterial applications.

The molecular formula of this compound is C₁₃H₁₉BClNO₄, and it has a molecular weight of 299.56 g/mol. The compound is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 299.56 g/mol |

| Molecular Formula | C₁₃H₁₉BClNO₄ |

| CAS Number | 1704080-96-5 |

| Storage Condition | 2-8°C |

| Purity | >98% |

Anticancer Properties

Research indicates that boronic acids, including derivatives like this compound, exhibit significant anticancer properties. A study highlighted that phenylboronic acid (PBA), a related compound, effectively inhibits the migration and proliferation of prostate cancer cells by targeting Rho family GTP-binding proteins and their downstream effectors . This suggests that similar mechanisms may be at play for the compound .

Case Study: Prostate Cancer Cell Lines

In vitro studies have demonstrated that treatment with PBA leads to decreased activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells (DU-145), indicating potential pathways for therapeutic intervention .

Antibacterial Activity

Another area of interest for boronic acids is their antibacterial activity. Research has shown that phenylboronic acids can enhance the aggregation of bacteria through interactions with glycolipids on bacterial surfaces. This aggregation can lead to increased sensitivity to antibacterial agents . The specific mechanism involves the formation of tetrahedral boronates at physiological pH, which facilitates the binding to bacterial membranes.

Case Study: Bacterial Detection

A study utilized phenylboronic acid-modified dendrimers for rapid bacterial detection. The results demonstrated that these compounds could selectively aggregate bacteria such as E. coli, leading to effective recognition and potential killing of bacterial cells . This highlights the dual functionality of boronic acids in both detection and therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Inhibition of Protein Interactions : The boronic acid moiety can reversibly bind to diols present in glycoproteins or other biomolecules, potentially disrupting critical interactions necessary for cellular function.

- Modulation of Cell Signaling Pathways : By influencing Rho GTPases and related signaling pathways, this compound may alter cellular responses related to growth and migration.

- Antibacterial Mechanism : The interaction with bacterial glycolipids leads to aggregation and subsequent cell death, demonstrating a novel approach to tackling bacterial infections.

Applications De Recherche Scientifique

Role in Organic Synthesis

One of the primary applications of (3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid is its involvement in the Suzuki–Miyaura cross-coupling reaction . This reaction is instrumental for forming carbon-carbon bonds, which is a fundamental step in synthesizing complex organic molecules.

Biochemical Applications

The boronic acid group in this compound enables it to interact specifically with biological molecules, which can be exploited in several ways:

Enzyme Inhibition

- Boronic acids are known to inhibit serine proteases by forming covalent bonds with the active site serine residue. This property can be utilized in drug design, particularly for targeting protease-related diseases.

Glycan Interaction

- The compound can interact with glycoproteins and glycan chains, making it useful for studying carbohydrate-binding proteins and glycosylation processes. This interaction is crucial for understanding various biological pathways and disease mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

Targeted Drug Development

- The compound's ability to modulate enzyme activity positions it as a candidate for developing drugs that target specific pathways involved in cancer and other diseases.

Case Studies

While specific case studies directly involving this compound may be limited, research on similar boronic acids has demonstrated their efficacy in inhibiting enzymes related to cancer progression and metabolic disorders.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Key role in Suzuki–Miyaura cross-coupling reactions for carbon-carbon bond formation. |

| Enzyme Inhibition | Inhibits serine proteases; potential use in drug design targeting protease-related diseases. |

| Glycan Interaction | Useful for studying carbohydrate-binding proteins and glycosylation processes. |

| Medicinal Chemistry | Investigated for therapeutic applications targeting specific disease pathways. |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents, heterocycles, and linker groups. Key comparisons are summarized below:

Substituent Variations at the 3-Position

Heterocycle Modifications at the 4-Position

Piperidine vs. Piperazine Derivatives:

- (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic Acid (CAS 913835-43-5): Substitutes 4-hydroxypiperidine with piperazine.

- (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic Acid (CAS 1704074-00-9): Replaces the hydroxyl group with a methyl group on the piperidine ring.

- (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic Acid (CAS 1704074-31-6) :

Incorporates an ethyl group on the piperazine ring, adding steric bulk and moderate lipophilicity. The ethyl group may influence binding pocket compatibility in enzyme targets .

Alternative Amine Substituents:

- (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic Acid (CAS 1704080-46-5): Replaces 4-hydroxypiperidine with a dimethylamino group.

Linker Modifications

- (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic Acid (CAS 1704080-14-7): Extends the ethoxy linker to a propoxy chain. The longer linker may alter spatial orientation in target binding sites, affecting potency and selectivity .

- (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic Acid (CAS 1704074-25-8): Replaces the ethoxy linker with a methylene group.

Structural and Functional Data Table

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| (3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic Acid | Not Provided | Cl, 4-hydroxypiperidine-ethoxy | C₁₃H₁₈BClN₂O₄ | 328.56 | Hydroxyl group enhances solubility |

| (3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic Acid | 1704064-11-8 | F, 4-hydroxypiperidine-ethoxy | C₁₃H₁₈BFN₂O₄ | 312.11 | Fluorine improves metabolic stability |

| (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic Acid | 913835-43-5 | Cl, piperazine-ethoxy | C₁₂H₁₈BClN₂O₃ | 284.55 | Additional nitrogen for ionic interactions |

| (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic Acid | 1704074-00-9 | Cl, 4-methylpiperidine-ethoxy | C₁₄H₂₀BClN₂O₃ | 310.68 | Methyl group increases lipophilicity |

| (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic Acid | 1704080-46-5 | Cl, dimethylamino-ethoxy | C₁₀H₁₅BClNO₃ | 243.50 | Smaller substituent improves flexibility |

Research Findings and Implications

- Solubility and Binding : Hydroxyl groups (e.g., in 4-hydroxypiperidine) enhance solubility but may reduce membrane permeability. Conversely, methyl/ethyl groups improve lipophilicity but risk aggregation in aqueous environments .

- Synthetic Accessibility : Many analogs are synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, with purity levels >95% (e.g., CAS 1704074-25-8, 97% purity) .

Q & A

Q. What are the typical synthetic routes for (3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid?

The compound is synthesized via multi-step protocols:

- Suzuki-Miyaura Coupling : Aryl halides (e.g., 3-chloro-4-iodophenol derivatives) are coupled with boronic acids (e.g., 4-hydroxypiperidine-substituted ethoxyboronic acids) using palladium catalysts .

- Reductive Amination : The hydroxypiperidine-ethoxy chain is introduced via reaction of a primary amine with a carbonyl-containing intermediate (e.g., 2-(4-hydroxypiperidin-1-yl)ethyl aldehyde) using NaBH₄ or sodium triacetoxyborohydride .

- Purification : Column chromatography (e.g., ethyl acetate/heptane gradients) and recrystallization yield high-purity products (>95%) .

Q. How is the compound characterized, and what analytical methods validate its structure?

Structural confirmation involves:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., chlorine at C3, boronic acid at C4) and confirm stereochemistry .

- HPLC/MS : Purity (>95%) and molecular weight (exact mass: ~313.1 g/mol) are verified .

- Elemental Analysis : Matches theoretical C, H, N, and B percentages .

Q. What are the solubility and stability considerations for this boronic acid in aqueous solutions?

- Solubility : Soluble in polar aprotic solvents (DMSO, THF) but forms boronate esters in alcohols. Aqueous solubility is pH-dependent, with optimal stability at pH 4.6–7.4 .

- Stability : Degrades under strong acidic/basic conditions. Buffered solutions (e.g., sodium acetate/1-octanesulfonate, pH 4.6) prevent decomposition .

Advanced Research Questions

Q. How does the hydroxypiperidine-ethoxy moiety influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The electron-donating hydroxypiperidine group enhances boronic acid’s nucleophilicity, improving Suzuki coupling yields with electron-deficient aryl halides .

- Steric Hindrance : The ethoxy-piperidine chain may reduce reaction rates with bulky substrates, requiring optimized ligand systems (e.g., SPhos or XPhos ligands) .

Q. What strategies mitigate boronic acid self-condensation during synthesis?

- Protection/Deprotection : Use pinacol esters to protect the boronic acid during synthesis, followed by acidic hydrolysis (e.g., HCl/THF) .

- Low-Temperature Reactions : Conduct coupling steps at 0–25°C to minimize dimerization .

Q. How is this compound applied in medicinal chemistry, particularly in kinase inhibitor design?

- TRK Inhibitors : The boronic acid moiety acts as a warhead, forming reversible bonds with kinase active sites. Structural analogs (e.g., pyrazolo-thienopyrimidine derivatives) show nanomolar IC₅₀ values against TRK kinases .

- Prodrug Development : The hydroxypiperidine group enhances solubility for in vivo studies, while the boronic acid enables targeted covalent binding .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with TRK kinases, highlighting hydrogen bonds between the boronic acid and Lysine residues .

- QSAR Models : Correlate substituent effects (e.g., chlorine vs. fluorine) with inhibitory activity using Hammett constants .

Methodological Notes

- Contradictions in Synthesis : uses a one-step Suzuki protocol, while employs reductive amination for the ethoxy-piperidine chain. These reflect alternative routes depending on substrate availability .

- Safety : The compound may generate hazardous byproducts (e.g., HCl gas during deprotection); use fume hoods and monitor reaction progress via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.